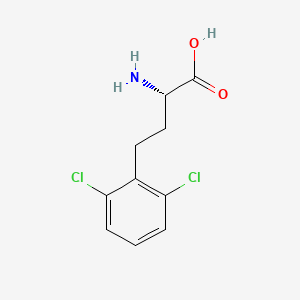

(S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid

Description

(S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid (CAS: 1260637-28-2) is a non-proteinogenic amino acid derivative characterized by a butanoic acid backbone with an amino group at the C2 position and a 2,6-dichlorophenyl substituent at the C4 position. The stereospecific (S)-configuration at the α-carbon distinguishes it from racemic analogs. This compound’s structural uniqueness arises from the electron-withdrawing chlorine atoms on the aromatic ring, which significantly influence its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name |

(2S)-2-amino-4-(2,6-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJMOCTVPCVSRM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CC[C@@H](C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzaldehyde and a suitable amino acid precursor.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,6-dichlorobenzaldehyde and the amino acid precursor.

Reduction and Protection: The intermediate is then reduced, and protective groups are added to prevent unwanted side reactions.

Final Deprotection and Purification: The protective groups are removed, and the final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

Automated Systems: Employing automated systems for the addition and removal of protective groups.

Purification: Using industrial-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Amino Group Reactions

The primary amine group undergoes typical reactions for α-amino acids, with modifications influenced by steric and electronic effects from the 2,6-dichlorophenyl substituent.

Acylation and Protection

-

Fmoc Protection : The amino group reacts with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃/DMF) to form (S)-N-Fmoc-2-amino-4-(2,6-dichlorophenyl)butanoic acid, a key intermediate in peptide synthesis .

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups can be introduced using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic DMAP .

Alkylation

-

Side-Chain Extension : Alkylation at the α-position using alkyl halides (e.g., trifluoroethyl iodide) under basic conditions (KOH/MeOH) yields branched derivatives. For example, (S)-2-(trifluoroethyl)-4-(2,6-dichlorophenyl)butanoic acid is formed in >80% yield with high diastereomeric excess (>99% de) .

Carboxylic Acid Reactions

The carboxylic acid group participates in standard derivatization reactions.

Esterification

-

Methyl Ester Formation : Treatment with methanol and H₂SO₄ produces the methyl ester, (S)-2-amino-4-(2,6-dichlorophenyl)butanoate, improving solubility in organic solvents .

Amide Formation

-

Peptide Coupling : Using coupling agents like HOBt/EDC, the acid reacts with amines to form peptide bonds. For example, conjugation with glycine methyl ester yields (S)-2-(glycinamido)-4-(2,6-dichlorophenyl)butanoic acid.

Aromatic Ring Reactivity

The 2,6-dichlorophenyl group directs electrophilic substitution reactions to specific positions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-2,6-dichlorophenyl derivative | 60–70% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives (e.g., 3-biphenyl) | 45–55% |

Oxidation

-

Amino → Imino : Treatment with NaOCl in alkaline media converts the amino group to an imino group, forming (S)-2-imino-4-(2,6-dichlorophenyl)butanoic acid .

Reduction

-

Carboxylic Acid → Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the acid to (S)-2-amino-4-(2,6-dichlorophenyl)butanol, a precursor for further functionalization.

Cyclization Reactions

-

Lactam Formation : Heating with DCC in DMF induces intramolecular cyclization, producing a six-membered lactam ring .

Biological Interactions

While not a direct chemical reaction, the compound modulates neurotransmitter receptors:

Scientific Research Applications

Pharmaceutical Applications

1.1 Radiotheranostics in Cancer Treatment

Recent studies have explored the use of ADPB in developing radiotheranostic kits for cancer treatment. The compound has been combined with various bifunctional chelators to enhance its efficacy as a carrier molecule for radiopharmaceuticals. A notable study utilized molecular docking simulations to assess the binding affinity of ADPB with different chelators, revealing that the ADPB-NOTA complex exhibited the best affinity with a Gibbs free energy of -7.68 kcal/mol and an inhibition constant of 2.36 µM. This suggests a strong potential for ADPB in targeted cancer therapies, particularly through its interaction with the LAT1 transporter .

1.2 Bioisosteric Replacement in Drug Design

ADPB serves as a bioisostere for leucine moieties in drug design, particularly for creating new peptides and peptidomimetics. Its structural similarity allows it to mimic leucine's biological activity while potentially enhancing pharmacokinetic properties. This application is crucial in developing drugs that require specific amino acid substitutions to improve efficacy or reduce side effects .

Synthetic Methodologies

2.1 Asymmetric Synthesis Techniques

The synthesis of ADPB has been optimized through various methodologies aimed at producing enantiomerically pure compounds. For instance, large-scale preparations have been achieved using chiral auxiliary methods, which allow for the efficient production of significant quantities (over 300 g) of ADPB derivatives. The method involves alkylation processes that are both cost-effective and operationally convenient, making it suitable for commercial applications .

Case Studies and Research Findings

3.1 Case Study: Molecular Docking Analysis

A comprehensive analysis involving molecular docking simulations highlighted the interactions between ADPB and several bifunctional chelators, which are essential for radiopharmaceutical development. The study demonstrated that the binding interactions are not only energetically favorable but also involve critical hydrogen bonding with key residues in target proteins, indicating a promising pathway for therapeutic applications .

3.2 Case Study: Synthesis Optimization

Research focused on optimizing the synthesis of ADPB derivatives has shown significant advancements in reaction conditions that enhance yield and purity. The use of recyclable chiral auxiliaries has been particularly noted for its economic benefits and sustainability in producing amino acid derivatives .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Treatment | Development of radiotheranostic kits | Best binding affinity with NOTA; ΔG = -7.68 kcal/mol |

| Drug Design | Bioisosteric replacement for leucine | Enhances pharmacokinetic properties |

| Synthesis Methodology | Large-scale asymmetric synthesis | Efficient production (>300 g) using chiral auxiliaries |

| Molecular Docking | Interaction studies with bifunctional chelators | Strong hydrogen bonding with LAT1 transporter |

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to both natural amino acids and synthetic derivatives. Below is a detailed comparison with key analogs, supported by structural, functional, and safety data.

Structural and Functional Comparison

Key Differences and Implications

Lipophilicity : The dichlorophenyl group in the target compound enhances its lipophilicity compared to lysine and asparagine, suggesting superior membrane permeability but lower aqueous solubility .

Biological Specificity : Unlike lysine and asparagine, which are incorporated into proteins, the target compound’s halogenated structure may disrupt metabolic pathways (e.g., acting as a methionine antagonist, as hinted in ).

Synthetic Utility : The deuterated methionine analog serves as a stable isotope tracer, whereas the target compound’s chlorine substituents could optimize binding to hydrophobic enzyme pockets.

Biological Activity

(S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid, commonly referred to as a chiral amino acid derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClN\O

- Molecular Weight : 239.12 g/mol

- Structure : The compound features a chiral center and a dichlorophenyl group, which significantly influences its biological interactions.

(S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid is believed to interact with various molecular targets, primarily through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid transport and metabolism. Such inhibition can alter cellular functions and promote apoptosis in cancer cells.

- Receptor Interaction : It has been suggested that this compound can bind to certain receptors, modulating their activity and influencing signaling pathways that are critical for cell growth and proliferation .

- Biochemical Pathway Modulation : By affecting the activity of enzymes or receptors, (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid may play a role in regulating biochemical pathways associated with cancer cell metabolism and survival .

Anticancer Properties

Recent studies have highlighted the potential of (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid as an anticancer agent:

- Cell Line Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed strong inhibition of growth in hepatoma and breast cancer cells .

- Mechanistic Insights : The anticancer activity is linked to its ability to disrupt amino acid transport systems essential for tumor growth. Specifically, it may inhibit transporters like LAT1, which are crucial for the uptake of branched-chain amino acids and other essential nutrients by cancer cells .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

- Urease Inhibition : In vitro assays indicate that (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid can inhibit urease activity, which is relevant in treating conditions like peptic ulcers and kidney stones .

Case Studies

- Study on Cancer Cell Lines :

- Urease Inhibition Study :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid | Chiral amino acid with dichlorophenyl group | Anticancer properties; urease inhibition |

| 2-Amino-4-(2,6-difluorophenyl)butanoic acid | Similar structure with fluorine substitution | Potentially less active due to different electronic properties |

| 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-antipyrinyl)butanoic acid | Related structure | Studied for heterocyclic compounds synthesis; less focus on biological activity |

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool synthesis. For example, starting from L-glutamic acid derivatives or employing Evans auxiliaries to control stereochemistry. Enantiomeric purity can be ensured via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry. Reaction intermediates should be monitored by TLC and characterized via NMR to confirm regioselectivity. Post-synthesis, recrystallization in solvents like ethanol/water mixtures enhances purity. Computational tools like Discovery Studio can aid in optimizing reaction pathways .

Q. Which analytical techniques are essential for confirming the structural and stereochemical integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to verify the backbone structure and substituent positions (e.g., distinguishing 2,6-dichlorophenyl protons).

- X-ray Crystallography : Resolves absolute configuration, critical for confirming the (S)-enantiomer.

- Circular Dichroism (CD) : Validates optical activity and chiral consistency.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Cross-referencing with simulated spectra (via ChemDraw or Gaussian) improves accuracy .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in amber vials at -20°C under inert gas (argon or nitrogen) to prevent oxidation. Lyophilized forms are stable for long-term storage. Avoid exposure to moisture (use desiccants) and strong acids/bases. Safety protocols from chemical handling guidelines (e.g., ACETO US, LLC) recommend secondary containment and PPE during use .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Contradictions may arise from differences in metabolic stability, bioavailability, or model relevance. To resolve:

- Pharmacokinetic Profiling : Measure plasma half-life, protein binding, and tissue distribution using LC-MS/MS.

- Metabolite Identification : Use hepatic microsomes or S9 fractions to identify active/inactive metabolites.

- Species-Specific Modeling : Compare results across multiple species (e.g., murine vs. primate) to assess translational relevance.

Statistical tools like ANOVA or machine learning can identify confounding variables .

Q. What advanced techniques are used to study its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () and kinetics (/).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics (MD) Simulations : Predicts binding poses and interaction hotspots (e.g., with Discovery Studio).

- Cryo-EM/X-ray Crystallography : Resolves 3D target-ligand complexes at atomic resolution.

Validate findings using mutagenesis (e.g., alanine scanning) to confirm critical residues .

Q. How can enantiomeric impurities be minimized during large-scale synthesis, and what analytical thresholds are acceptable?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP or Jacobsen catalysts for >99% enantiomeric excess (ee).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real time.

- Regulatory Standards : The FDA typically requires ≤0.5% impurity for APIs. For research, ≤2% ee deviation is acceptable unless specified otherwise.

Purification via simulated moving bed (SMB) chromatography enhances scalability .

Q. What strategies mitigate oxidative degradation of the 2,6-dichlorophenyl group during experimental assays?

- Methodological Answer :

- Antioxidant Additives : Include 0.1% BHT or ascorbic acid in buffers.

- Light Protection : Use amber glassware or low-actinic containers to prevent photodegradation.

- Oxygen-Free Environments : Conduct assays under nitrogen atmosphere.

Monitor degradation via UPLC-PDA at 254 nm and compare with stability-indicating methods .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity results across different cell lines?

- Methodological Answer :

- Cell Line Validation : Ensure lines are authenticated (STR profiling) and free from mycoplasma.

- Dose-Response Curves : Use 8-10 concentration points to calculate IC values (GraphPad Prism).

- Mechanistic Studies : Perform RNA-seq or proteomics to identify differential pathway activation.

Contradictions may reflect tissue-specific target expression or metabolic capacity .

Q. What statistical frameworks are recommended for analyzing structure-activity relationship (SAR) data?

- Methodological Answer :

- Multivariate Analysis : PCA or PLS regression to identify key structural descriptors.

- QSAR Modeling : Use Schrödinger’s QikProp or Open3DALIGN for 3D alignment and descriptor calculation.

- Bayesian Networks : Predict activity cliffs and optimize lead compounds.

Validate models via leave-one-out cross-validation and external test sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.